molecular formula C18H14N4O B5188842 N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide

N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide

Cat. No.: B5188842
M. Wt: 302.3 g/mol
InChI Key: RDETZFDKVCAZBS-UHFFFAOYSA-N
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Description

N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is notable for its vibrant color, which is a common feature of azo compounds, making them useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a pyridine derivative under basic conditions to form the azo compound.

    Amidation: The final step involves the amidation of the azo compound with a carboxylic acid derivative to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the diazotization and coupling reactions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain due to its vibrant color.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with cellular components. The compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide is unique due to its specific azo linkage and the presence of both pyridine and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c23-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-21-16-6-2-1-3-7-16/h1-13H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDETZFDKVCAZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701040169
Record name 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101717-18-4
Record name 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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